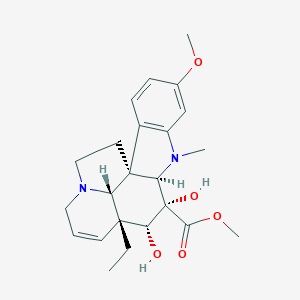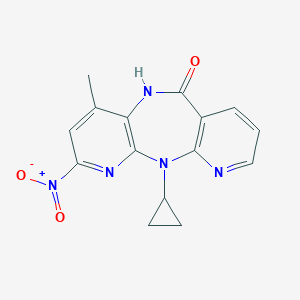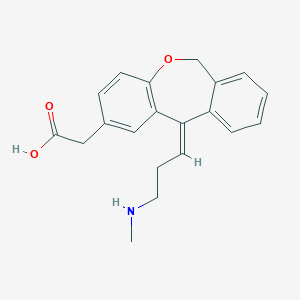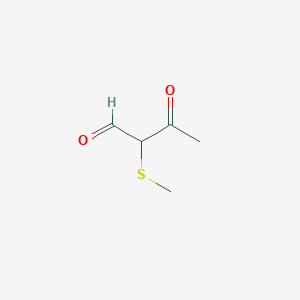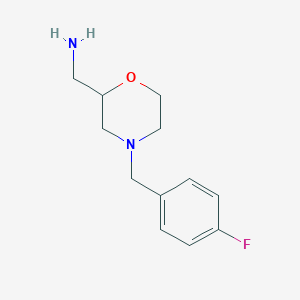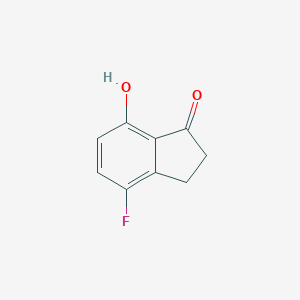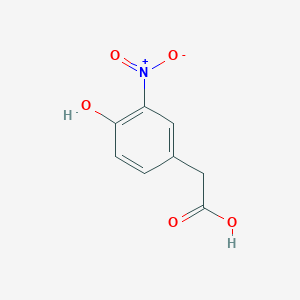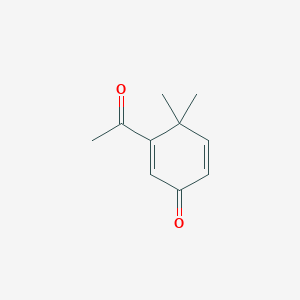
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, also known as ADC, is a chemical compound with a molecular formula of C11H14O2. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, this compound may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and anti-cancer effects in various studies. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under standard laboratory conditions. However, this compound has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, leading to low yields. Additionally, it is toxic and should be handled with care.
Future Directions
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. This compound may have potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is the improvement of its synthesis method to increase yields and reduce unwanted side reactions. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with even greater anti-inflammatory and anti-cancer properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with unique properties that make it a valuable tool in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one can be achieved through various methods. One of the most common methods is the reaction between 4,4-dimethyl-2-cyclohexenone and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 4,4-dimethyl-2-cyclohexenone and acetic acid with the addition of a dehydrating agent. The yield of this compound can be improved by using a refluxing method or through the use of a microwave-assisted synthesis.
Scientific Research Applications
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been widely used in scientific research due to its unique properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the aldol condensation reaction. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
CAS RN |
127701-69-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-6-8(12)4-5-10(9,2)3/h4-6H,1-3H3 |
InChI Key |
YSEJRIMNHOPGFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
Canonical SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
synonyms |
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
